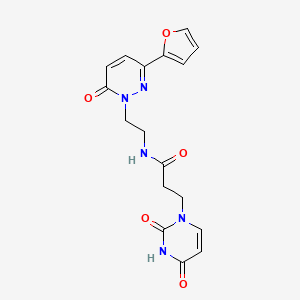
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound. Known for its intricate structure, the compound has drawn attention in various fields, including organic chemistry and pharmaceutical research, due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, one typically begins with a series of intermediate steps:
Formation of the pyrimidine core: : Starting from readily available building blocks like urea and malonic acid derivatives under acidic or basic conditions.
Construction of the pyridazinone ring: : This involves condensation reactions using furan derivatives and hydrazine, followed by cyclization.
Linking the two moieties: : The final step involves coupling the two key intermediates through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods: On an industrial scale, similar synthetic routes are followed, but with optimizations for yield and cost-effectiveness. Key processes include solvent recycling, the use of catalysts to speed up reactions, and implementing continuous flow reactors to increase production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, especially at the furanyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can target various carbonyl groups in the structure, potentially using agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitutions can occur on the pyrimidine or pyridazine rings with strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, often in acidic media.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products: Reactions yield modified derivatives of the original compound, often with additional functional groups such as hydroxyls, reduced carbonyls, or substituted aryls, depending on the reaction conditions.
Scientific Research Applications
Chemistry: : The compound is studied for its interesting reactivity profile and potential as a synthetic intermediate for more complex molecules. Biology : Investigations focus on its interactions with biological macromolecules, assessing its role as an enzyme inhibitor or a ligand for certain proteins. Medicine : Potential pharmacological activities, including antimicrobial, antiviral, or anticancer properties, are subjects of ongoing research. Industry : Applications can extend to materials science, where its derivatives might be used in polymer synthesis or as components in advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, influencing biological processes. For example, the furan and pyridazine moieties might interact with specific binding sites on proteins, altering their function.
Comparison with Similar Compounds
Unique Features: : The dual-ring system incorporating both pyrimidine and pyridazine functionalities, along with the furan moiety, distinguishes it from simpler analogs. Similar Compounds :
Pyrimidine-based: : 5-fluorouracil, thymidine
Pyridazine-based: : Cadralazine, Pyridazinylhydrazone
Furan-based: : Furosemide, Furazolidone Its uniqueness lies in the integrated presence of these three moieties in a single molecule, potentially offering multifunctional reactivity and interactions.
And there you have it! A detailed analysis of your compound. Enjoy diving into the details!
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-14(5-8-21-9-6-15(24)19-17(21)26)18-7-10-22-16(25)4-3-12(20-22)13-2-1-11-27-13/h1-4,6,9,11H,5,7-8,10H2,(H,18,23)(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDDKZXBOFCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














